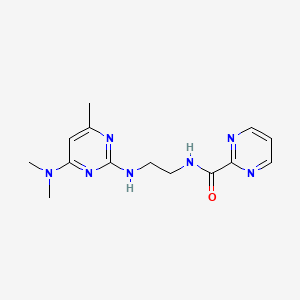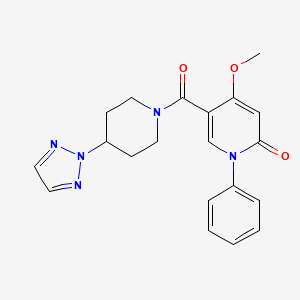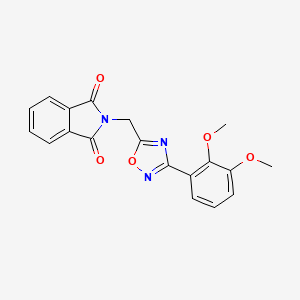
ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C16H21N5O3S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
The compound ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate showcases significant chemical interest due to its complex structure involving a triazole ring connected to a thiazole and piperidine moiety. This structure facilitates the formation of infinite chains through hydrogen bonding between hydroxyl and triazole nitrogen atoms in certain derivatives, showcasing the compound's potential for forming intricate molecular assemblies. Such structural features are critical for understanding the compound's interaction within various biological and chemical systems (Horton, Levine, Norris, Luck, & Silverton, 1997).
Synthesis and Biological Screening for Tuberculosis
One of the remarkable applications of related molecules involves their synthesis and biological screening against Mycobacterium tuberculosis. By designing molecules that incorporate the thiazole and aminopiperidine core with various side chains, researchers have been able to screen for potential inhibitory effects on tuberculosis, showcasing the molecule's relevance in medicinal chemistry and drug discovery. Among these compounds, some have demonstrated promising results as inhibitors of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential in the development of new antitubercular agents (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Coordination Polymers and Luminescent Properties
The positional isomeric effects of ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and its 4-carboxylate analog on the structural diversity of Cd(II) coordination polymers were explored, demonstrating the compound's utility in constructing metal–organic frameworks (MOFs). The research on these polymers sheds light on how the positional isomerism of ligands can influence the formation and properties of coordination polymers, which are of interest for various applications including catalysis, gas storage, and sensing. Additionally, the thermal and luminescent properties of these polymers have been reported, providing insights into their potential use in materials science (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).
Propiedades
IUPAC Name |
ethyl 1-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-4-24-15(23)12-6-5-7-20(9-12)14(22)13-11(3)21(19-18-13)16-17-8-10(2)25-16/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJPHXHUIVDSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2688618.png)
![4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2688619.png)
![3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2688620.png)
![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B2688623.png)

![N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2688625.png)


![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2688631.png)
